Cas no 923121-80-6 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)

N-6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide is a specialized benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a dimethylsulfamoyl group and dimethoxybenzamide moiety, which may enhance binding affinity and selectivity in biological systems. The compound's benzothiazole core is known for its versatility in drug discovery, particularly in targeting enzymes or receptors. The sulfamoyl and methoxy functional groups contribute to its solubility and metabolic stability, making it a candidate for further investigation in therapeutic development. This molecule is of interest for its synthetic accessibility and potential as a scaffold for designing bioactive agents.
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide structure
923121-80-6 structure
商品名:N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide
CAS番号:923121-80-6
MF:C18H19N3O5S2
メガワット:421.490561723709
CID:6525493

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide
    • Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-2,3-dimethoxy-
    • インチ: 1S/C18H19N3O5S2/c1-21(2)28(23,24)11-8-9-13-15(10-11)27-18(19-13)20-17(22)12-6-5-7-14(25-3)16(12)26-4/h5-10H,1-4H3,(H,19,20,22)
    • InChIKey: GEPQEGLFDHTAQR-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2=CC=C(S(N(C)C)(=O)=O)C=C2S1)(=O)C1=CC=CC(OC)=C1OC

じっけんとくせい

  • 密度みつど: 1.411±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.86±0.70(Predicted)

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1420-0332-30mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1420-0332-5μmol
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1420-0332-2μmol
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1420-0332-4mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1420-0332-75mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1420-0332-15mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1420-0332-5mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1420-0332-1mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1420-0332-20mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1420-0332-10mg
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
923121-80-6 90%+
10mg
$79.0 2023-05-17

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide 関連文献

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamideに関する追加情報

Introduction to N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide (CAS No. 923121-80-6)

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 923121-80-6, represents a novel molecular entity with a unique structural framework that has been designed to interact with biological targets in a highly specific manner. The presence of multiple functional groups, including N-(dimethylsulfamoyl) and 1,3-benzothiazol-2-yl, makes this molecule a promising candidate for further investigation in drug discovery and development.

The structural composition of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide is characterized by its intricate arrangement of atoms, which includes benzamide and dimethoxybenzene moieties. These components contribute to the compound's overall chemical properties and potential biological activities. The benzothiazole ring system is particularly noteworthy, as it is known to exhibit a wide range of pharmacological effects due to its ability to modulate various biological pathways.

In recent years, there has been a growing interest in exploring the therapeutic potential of benzothiazole derivatives. These compounds have shown promise in various preclinical studies as inhibitors of enzymes and receptors involved in inflammation, cancer, and infectious diseases. The specific modification of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide with dimethylsulfamoyl and dimethoxy groups enhances its binding affinity and selectivity towards target proteins. This fine-tuning of the molecular structure is crucial for developing drugs with improved efficacy and reduced side effects.

The synthesis of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions play a pivotal role in constructing the complex framework of this compound. The successful synthesis underscores the expertise of chemists in manipulating molecular structures to achieve desired pharmacological properties.

One of the most compelling aspects of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide is its potential as an anti-inflammatory agent. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have demonstrated that benzothiazole derivatives can inhibit key pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms. The dimethylsulfamoyl group in this compound may further enhance its anti-inflammatory activity by modulating signaling pathways involved in immune responses.

Furthermore, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide has shown promise as an anticancer agent. Cancer cells often exhibit altered signaling pathways that promote uncontrolled growth and survival. By targeting these pathways, benzothiazole derivatives can induce apoptosis or inhibit tumor proliferation. The unique combination of functional groups in this compound may enable it to interact with multiple targets involved in cancer progression. Preliminary studies have indicated that it can disrupt microtubule formation and inhibit kinases critical for cancer cell division.

The development of new antiviral drugs is another area where N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide holds significant potential. Viruses rely on host cellular machinery to replicate and spread infection. By interfering with viral replication processes or host-virus interactions, antiviral agents can effectively combat infections. The structural features of this compound may allow it to inhibit viral enzymes or receptors involved in entry into host cells. This capability makes it a valuable candidate for further exploration in antiviral therapy.

In addition to its therapeutic applications, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide may also find utility in other areas such as agrochemicals and material science. Its unique chemical properties make it suitable for developing novel pesticides or industrial additives that enhance crop protection or material performance. The versatility of this compound underscores the importance of interdisciplinary research in uncovering its full potential across different domains.

The future direction of research on N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide will likely focus on optimizing its pharmacological properties through structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify modifications that enhance binding affinity and selectivity towards biological targets. Additionally, preclinical studies will be essential to evaluate its safety profile and efficacy in animal models before moving to human trials.

In conclusion, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-ylyl]-[cas no 923121 80 6] represents a promising compound with diverse therapeutic applications. Its unique structural features make it an attractive candidate for further investigation in pharmaceutical research. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.

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